4-Bromo-3-fluorophenylacetic acid

Description

BenchChem offers high-quality 4-Bromo-3-fluorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

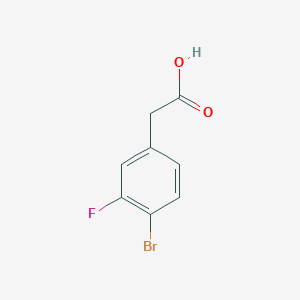

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSICSVFGBAGWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700713 | |

| Record name | (4-Bromo-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942282-40-8 | |

| Record name | (4-Bromo-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-3-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-fluorophenylacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties and reactivity, making it a valuable building block for the synthesis of complex molecules.[1] This guide provides an in-depth overview of the chemical properties, synthesis, and applications of 4-Bromo-3-fluorophenylacetic acid, with a focus on its relevance to drug discovery and development.

The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromine atom serves as a versatile synthetic handle for various cross-coupling reactions.[1] These characteristics make 4-Bromo-3-fluorophenylacetic acid a sought-after intermediate in the creation of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-Bromo-3-fluorophenylacetic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 942282-40-8 | [2][3][4][5] |

| Molecular Formula | C8H6BrFO2 | [2][4][5][6] |

| Molecular Weight | 233.03 g/mol | [2][4][5][6] |

| Appearance | Off-white to light yellow solid/powder | [7] |

| Purity | Typically ≥95-98% | [2] |

| Storage | Room temperature, in a cool, dry, well-ventilated area | [4][8] |

Structural Information

The chemical structure of 4-Bromo-3-fluorophenylacetic acid is foundational to its reactivity and function.

Caption: Chemical structure of 4-Bromo-3-fluorophenylacetic acid.

Synthesis and Reactivity

While specific, detailed synthesis routes for 4-Bromo-3-fluorophenylacetic acid are proprietary and not extensively published in peer-reviewed literature, general synthetic strategies for analogous compounds can be inferred. A plausible synthetic approach would involve the functionalization of a pre-existing fluorophenyl scaffold. For instance, a common method for synthesizing similar phenylacetic acid derivatives is the Willgerodt-Kindler reaction or variations thereof, starting from an appropriately substituted acetophenone. Another route could involve the hydrolysis of the corresponding nitrile, which can be prepared from a bromofluorobenzyl halide.[9]

The reactivity of 4-Bromo-3-fluorophenylacetic acid is largely dictated by the carboxylic acid group and the bromine substituent on the aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. For example, Fischer esterification with an alcohol in the presence of an acid catalyst would yield the corresponding ester.[9] Reaction with thionyl chloride or oxalyl chloride would convert it to the acyl chloride, a more reactive intermediate for amide bond formation.[10]

-

Bromine Substituent: The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, providing a powerful tool for generating molecular diversity in drug discovery programs.[11]

Caption: A plausible synthetic workflow for 4-Bromo-3-fluorophenylacetic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methylene protons would likely appear as a singlet. For comparison, the ¹H NMR spectrum of the related compound 4-fluorophenylacetic acid shows characteristic peaks for the aromatic and methylene protons.[12][13] Similarly, the spectrum of 3-bromophenylacetic acid provides insights into the expected chemical shifts and coupling patterns.[14]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (bromine, fluorine, and carboxylic acid).

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-3-fluorophenylacetic acid would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the methylene group.

-

C-F and C-Br stretching vibrations at lower wavenumbers.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

The NIST WebBook provides IR spectral data for the related compound 4-bromophenylacetic acid, which can serve as a useful reference.[15]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of the carboxylic acid group. The NIST WebBook also contains mass spectral data for 4-bromophenylacetic acid.[16]

Applications in Drug Discovery and Development

4-Bromo-3-fluorophenylacetic acid is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the ability to introduce fluorine and bromine into a molecule, which can favorably modulate its pharmacological properties.

-

Pharmaceutical Intermediate: It serves as a key precursor for the synthesis of more complex drug molecules. The fluorinated and brominated aromatic structure is frequently employed by medicinal chemists to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] For example, similar halogenated phenylacetic acid derivatives are used in the development of anti-inflammatory and analgesic agents.[1]

-

Fragment-Based Drug Discovery: The compound itself can be considered a fragment for use in fragment-based drug discovery (FBDD) campaigns, where small molecules are screened for their ability to bind to a biological target.

-

Protein Degrader Building Blocks: This compound is also classified as a building block for protein degraders, a novel class of therapeutics.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-3-fluorophenylacetic acid.

Hazard Identification

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][7][8][17] It may also be harmful if swallowed.[18]

-

Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[3]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3][7][17][18]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[3][7][17]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][7][17] Wash hands and any exposed skin thoroughly after handling.[7][17][18] Do not eat, drink, or smoke when using this product.[7][18]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7][17] Store locked up.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[7][17][18]

First Aid Measures

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][17]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][17][18]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[7][8][17][18]

Conclusion

4-Bromo-3-fluorophenylacetic acid is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a carboxylic acid functional group and both fluorine and bromine substituents on the aromatic ring provides a versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for researchers and scientists working to develop the next generation of therapeutics.

References

-

Amerigo Scientific. (4-Bromo-3-fluorophenyl)acetic acid. Retrieved from [Link]

-

Win-Win Chemical. 4-Bromo-3-Fluorophenylacetic Acid. Retrieved from [Link]

-

Bio-Active. 4-Bromo-3-fluorophenylacetic acid, min 98%. Retrieved from [Link]

-

Home Sunshine Pharma. 4-Bromo-3,5-difluoroanisole CAS 202865-61-0. Retrieved from [Link]

-

Sourcing 4-Bromo-3-fluorophenylacetic Acid: A Buyer's Guide to Quality and Price. (2025, October 16). Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. 4-Bromo-3-fluorophenol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, February 28). Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. Retrieved from [Link]

-

SpectraBase. 4-Bromophenylacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. 3'-BROMO-4'-FLUOROACETOPHENONE. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... Retrieved from [Link]

-

ChemWhat. 4-BROMO-3-FLUOROPHENYLACETIC ACID. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

SpectraBase. (4-Fluorophenyl)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Sciencemadness Discussion Board. (2010, May 27). bromoacetic acid synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (4-Bromo-3-fluorophenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]

- 3. 942282-40-8 Cas No. | 4-Bromo-3-fluorophenylacetic acid | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. 942282-40-8 4-Bromo-3-Fluorophenylacetic Acid 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 [sigmaaldrich.com]

- 9. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Fluorophenylacetic acid(405-50-5) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 3-Bromophenylacetic acid(1878-67-7) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Bromophenylacetic acid [webbook.nist.gov]

- 16. 4-Bromophenylacetic acid [webbook.nist.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. aksci.com [aksci.com]

An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Halogenated Phenylacetic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. 4-Bromo-3-fluorophenylacetic acid (CAS No. 942282-40-8) emerges as a particularly valuable building block, offering a unique combination of reactive handles and electronic properties for the synthesis of novel bioactive molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of promising therapeutic agents.

Part 1: Physicochemical and Safety Profile of 4-Bromo-3-fluorophenylacetic Acid

A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for its effective and safe utilization in a laboratory setting.

Core Properties

4-Bromo-3-fluorophenylacetic acid is a substituted phenylacetic acid derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol .[1][2] It typically presents as a white to off-white solid and is characterized by its unique substitution pattern on the phenyl ring, which imparts specific reactivity and conformational properties to the molecule.

| Property | Value | Source(s) |

| CAS Number | 942282-40-8 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.03 g/mol | [1] |

| Purity | Typically ≥98% | [3][4] |

| Appearance | White to off-white solid | [4] |

| Storage | Room temperature, in a dry, well-sealed container | [4] |

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed when handling 4-Bromo-3-fluorophenylacetic acid. It is classified as an irritant, and direct contact with the skin, eyes, and respiratory tract should be avoided.

Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and work in a well-ventilated fume hood.

Part 2: The Synthetic Utility of 4-Bromo-3-fluorophenylacetic Acid in the Pursuit of Novel Therapeutics

The true value of 4-Bromo-3-fluorophenylacetic acid lies in its application as a versatile intermediate for the synthesis of complex organic molecules, particularly those with potential therapeutic applications.[5] The presence of the carboxylic acid, bromine, and fluorine moieties allows for a diverse range of chemical transformations.

A Gateway to Bioactive Scaffolds: The Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of protein kinases, which are crucial targets in oncology.[6] The synthesis of these compounds often involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. Substituted phenylacetic acids, such as 4-Bromo-3-fluorophenylacetic acid, can be readily converted into intermediates suitable for this cyclization reaction.

The following section outlines a plausible and illustrative synthetic workflow for the preparation of a novel pyrazolo[1,5-a]pyrimidine derivative, leveraging 4-Bromo-3-fluorophenylacetic acid as a key starting material. This protocol is a composite of established synthetic methodologies for amide bond formation and pyrazolo[1,5-a]pyrimidine synthesis.[7][8]

Experimental Workflow: Synthesis of a 7-(4-Bromo-3-fluorophenyl)pyrazolo[1,5-a]pyrimidine Derivative

This experimental protocol details a two-step process: the initial activation of 4-Bromo-3-fluorophenylacetic acid via amide coupling, followed by a cyclocondensation reaction to form the target pyrazolo[1,5-a]pyrimidine.

Step 1: Synthesis of N-(1H-Pyrazol-5-yl)-2-(4-bromo-3-fluorophenyl)acetamide (Intermediate)

This step involves the formation of an amide bond between 4-Bromo-3-fluorophenylacetic acid and a suitable aminopyrazole. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a standard and effective method for this transformation.

Materials:

-

4-Bromo-3-fluorophenylacetic acid (1.0 eq)

-

3-Amino-1H-pyrazole (1.0 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

To a solution of 4-Bromo-3-fluorophenylacetic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-Amino-1H-pyrazole (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(1H-Pyrazol-5-yl)-2-(4-bromo-3-fluorophenyl)acetamide.

Causality behind Experimental Choices:

-

EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation, minimizing side reactions and racemization if chiral centers are present.

-

DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

-

Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction. The anhydrous condition is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Step 2: Synthesis of 7-(4-Bromo-3-fluorophenyl)pyrazolo[1,5-a]pyrimidine (Final Product)

The intermediate amide undergoes an intramolecular cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine ring system. This is often achieved by using a dehydrating/condensing agent such as phosphorus oxychloride (POCl₃) at elevated temperatures.[8]

Materials:

-

N-(1H-Pyrazol-5-yl)-2-(4-bromo-3-fluorophenyl)acetamide (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

Suspend the N-(1H-Pyrazol-5-yl)-2-(4-bromo-3-fluorophenyl)acetamide in anhydrous toluene.

-

Carefully add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final 7-(4-Bromo-3-fluorophenyl)pyrazolo[1,5-a]pyrimidine.

Causality behind Experimental Choices:

-

POCl₃: This reagent acts as both a dehydrating and activating agent, facilitating the intramolecular cyclization to form the pyrimidine ring.

-

Anhydrous Toluene: A non-polar, high-boiling solvent is suitable for this type of condensation reaction which requires elevated temperatures.

-

Quenching on Ice and Neutralization: The excess POCl₃ is highly reactive and must be carefully quenched. The subsequent neutralization is necessary to remove acidic byproducts.

Part 3: Concluding Remarks and Future Outlook

4-Bromo-3-fluorophenylacetic acid stands as a testament to the power of halogenated building blocks in advancing medicinal chemistry and drug discovery. Its unique structural features provide a robust platform for the synthesis of a diverse array of complex molecules, including the promising class of pyrazolo[1,5-a]pyrimidine derivatives. The synthetic strategies outlined in this guide, rooted in established chemical principles, offer a clear pathway for researchers to harness the potential of this versatile compound. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic application of such well-defined and functionalized building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

- Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 53, 245-252.

-

Chem-Impex. (n.d.). 3-Bromo-4-fluorophenylacetic acid. Retrieved from [Link]

- Zhang, Y., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4), 887-896.

- MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(15), 5789.

- Bakr, M. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53.

- Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(11), 5945.

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Sourcing 4-Bromo-3-fluorophenylacetic Acid: A Buyer's Guide to Quality and Price. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). 942282-40-8 4-Bromo-3-Fluorophenylacetic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

-

HDH Pharma Inc. (n.d.). 4-Bromo-3-fluorophenylacetic acid, min 98%, 100 grams. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (4-Bromo-3-fluorophenyl)acetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (4-Bromo-3-fluorophenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Halogenated Phenylacetic Acids

An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid and its derivatives are fundamental scaffolds in medicinal chemistry. The strategic incorporation of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability. The presence of a bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. 4-Bromo-3-fluorophenylacetic acid, with its unique substitution pattern, offers a valuable combination of these attributes, making it a sought-after intermediate in the synthesis of complex drug molecules and novel active pharmaceutical ingredients (APIs).[1][2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis and for ensuring the purity of the final product.

Core Properties

| Property | Value | Source |

| CAS Number | 942282-40-8 | [4][5][6][7] |

| Molecular Formula | C8H6BrFO2 | [4][6][7][8] |

| Molecular Weight | 233.03 g/mol | [4][6][7] |

| Appearance | Off-white to light yellow solid/powder | [9] |

| Purity | Typically ≥98% | [6] |

| Storage | Room temperature, in a well-ventilated, dry place | [6][10] |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene (-CH2-) protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to the coupling between the protons and the adjacent fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the fluorine and bromine will show characteristic chemical shifts, and the carbon-fluorine coupling will be observable.[11]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, typically around 1700 cm⁻¹. A broad absorption for the hydroxyl (O-H) stretch of the carboxylic acid will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Synthesis and Purification

While multiple synthetic routes to substituted phenylacetic acids exist, a common and reliable approach involves the functionalization of a suitable precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-Bromo-3-fluorophenylacetic acid could start from a more readily available substituted toluene or acetophenone.

Caption: Retrosynthetic approach for 4-Bromo-3-fluorophenylacetic acid.

Illustrative Synthetic Protocol

A plausible synthesis could involve the bromination of 3-fluorotoluene followed by oxidation of the methyl group, or conversion to a benzyl halide and subsequent cyanation and hydrolysis. Another approach could be the bromination of 4-fluoroacetophenone followed by a haloform reaction or Willgerodt-Kindler reaction to obtain the phenylacetic acid. A general synthesis for a similar compound, 3-bromo-4-fluorobenzoic acid, involves the acylation of fluorobenzene, followed by bromination and hypochlorite oxidation.[12]

Note: The following is a generalized protocol and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Bromination of a Suitable Precursor (e.g., 3-Fluorotoluene)

-

To a solution of 3-fluorotoluene in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and quench any excess bromine with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-3-fluorotoluene.

Step 2: Conversion to the Phenylacetic Acid

This can be achieved through various methods. One common route is via the corresponding benzyl cyanide.

-

Convert the 4-bromo-3-fluorotoluene to 4-bromo-3-fluorobenzyl bromide using a suitable brominating agent.

-

React the benzyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMSO or acetone) to form 4-bromo-3-fluorophenylacetonitrile.

-

Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Acidify the reaction mixture to precipitate the 4-bromo-3-fluorophenylacetic acid.

Purification

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a product of high purity.

Analytical Characterization Workflow

Ensuring the identity and purity of the synthesized 4-Bromo-3-fluorophenylacetic acid is critical. A multi-step analytical workflow is recommended.

Caption: Analytical workflow for the characterization of 4-Bromo-3-fluorophenylacetic acid.

Applications in Research and Drug Development

4-Bromo-3-fluorophenylacetic acid is a valuable building block in the synthesis of a wide range of biologically active molecules.[1]

As a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial precursor for the synthesis of complex drug molecules.[1] The presence of the fluorine atom can enhance the pharmacological properties of the final compound, such as improved metabolic stability and binding affinity.[2] The bromine atom allows for further molecular elaboration through reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the introduction of diverse functional groups.

In the Development of Bioactive Compounds

Derivatives of phenylacetic acid are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique substitution pattern of 4-bromo-3-fluorophenylacetic acid makes it an attractive starting material for the discovery of novel therapeutic agents. For instance, similar fluorinated phenylacetic acid derivatives are utilized in the synthesis of analgesics and anti-inflammatory drugs.[2]

Caption: Synthetic utility of 4-Bromo-3-fluorophenylacetic acid in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-3-fluorophenylacetic acid.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures:

-

First Aid:

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[9]

Conclusion

4-Bromo-3-fluorophenylacetic acid is a strategically important chemical intermediate with significant potential in pharmaceutical and chemical research. Its unique structural features provide a versatile platform for the synthesis of novel compounds with enhanced biological properties. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in the laboratory.

References

-

(4-Bromo-3-fluorophenyl)acetic acid. Amerigo Scientific. [Link]

-

4-Bromo-3-Fluorophenylacetic Acid. Win-Win Chemical. [Link]

-

4-Bromo-3-fluorophenylacetic acid, min 98%, 100 grams. HDH Pharma Inc.[Link]

-

Sourcing 4-Bromo-3-fluorophenylacetic Acid: A Buyer's Guide to Quality and Price. LinkedIn. [Link]

-

The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. LinkedIn. [Link]

-

Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

13C NMR Spectroscopy. Thieme. [Link]

- Preparation of 3-bromo-4-fluoro-benzoic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. (4-Bromo-3-fluorophenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]

- 5. 942282-40-8 Cas No. | 4-Bromo-3-fluorophenylacetic acid | Apollo [store.apolloscientific.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. 942282-40-8 4-Bromo-3-Fluorophenylacetic Acid 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 [sigmaaldrich.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Bromo-3-fluorophenylacetic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Phenylacetic Acids

In the landscape of modern medicinal chemistry, halogenated synthons play a pivotal role in the design of novel therapeutics. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for cross-coupling reactions and can also contribute to binding interactions. 4-Bromo-3-fluorophenylacetic acid (CAS No. 942282-40-8) is a prime example of such a strategically designed building block, offering a unique combination of functionalities for the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and its emerging role in the development of targeted therapeutics, particularly in the field of protein degradation.

Core Molecular Attributes and Physicochemical Properties

4-Bromo-3-fluorophenylacetic acid is a substituted aromatic carboxylic acid. Its fundamental properties are summarized below, providing a foundational dataset for its use in synthetic and analytical applications.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| CAS Number | 942282-40-8 | [2][3] |

| Melting Point | 111-113 °C | |

| Appearance | Off-white solid / Crystalline powder | [1] |

| Purity (Typical) | ≥98% | [2] |

| Storage | Room Temperature |

Synthesis and Purification: A Mechanistic Perspective

While specific, peer-reviewed synthetic protocols for 4-Bromo-3-fluorophenylacetic acid are not extensively detailed in publicly available literature, a plausible and chemically sound synthetic route can be devised based on established organic chemistry principles. A common strategy involves the functionalization of a suitable precursor, such as 4-bromo-3-fluorotoluene.

One of the most effective methods for converting an aryl methyl group into a phenylacetic acid is the Willgerodt-Kindler reaction . This reaction allows for the transformation of an aryl ketone (derived from the toluene) into a thioamide, which can then be hydrolyzed to the desired carboxylic acid.

Proposed Synthetic Workflow

The diagram below outlines a logical, multi-step synthesis from 4-bromo-3-fluorotoluene. This workflow is illustrative and based on standard transformations in organic synthesis.

Caption: Proposed synthesis of 4-Bromo-3-fluorophenylacetic acid.

Experimental Protocol: Willgerodt-Kindler Reaction (Illustrative)

This protocol is a generalized procedure based on the Willgerodt-Kindler reaction for converting an acetophenone to a phenylacetic acid and should be adapted and optimized for the specific substrate.

-

Thioamide Formation:

-

To a solution of the starting acetophenone (1.0 eq) in morpholine (3.0-4.0 eq), add elemental sulfur (2.0-2.5 eq).

-

Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

The resulting solid thioamide intermediate is collected by filtration, washed with water, and dried.

-

-

Hydrolysis to Carboxylic Acid:

-

Suspend the crude thioamide in a mixture of water and a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., 50% sodium hydroxide).

-

Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath.

-

If using acid hydrolysis, carefully neutralize with a base to precipitate the product. If using base hydrolysis, acidify the mixture with a strong acid (e.g., concentrated HCl) until the pH is ~1-2.

-

Collect the precipitated 4-Bromo-3-fluorophenylacetic acid by filtration.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product with high purity.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-Bromo-3-fluorophenylacetic acid. While a comprehensive public database of spectra for this specific isomer is limited, the expected data from standard analytical techniques are described below based on its structure and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons (-CH₂-) would appear as a singlet. The aromatic region would show complex splitting patterns due to the coupling between the protons and the fluorine atom. |

| ¹³C NMR | Characteristic peaks for the carboxylic acid carbon, the methylene carbon, and multiple aromatic carbons. The carbon atoms near the fluorine will show splitting (carbon-fluorine coupling). |

| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. |

| FT-IR | Key stretches would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and various C-H and C=C stretches for the aromatic ring. |

Application in Drug Discovery: A Building Block for Protein Degraders

One of the most significant applications of 4-Bromo-3-fluorophenylacetic acid is as a versatile linker or building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC typically consists of three components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A chemical linker that connects the two ligands.

The carboxylic acid group of 4-Bromo-3-fluorophenylacetic acid can be readily coupled to an amine-containing E3 ligase ligand (like a derivative of thalidomide) to form a stable amide bond. The bromo-functionalized end of the molecule can then be used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach the POI ligand, completing the PROTAC synthesis.

Workflow: PROTAC Synthesis Using 4-Bromo-3-fluorophenylacetic Acid

The following diagram illustrates the modular logic of using this acid in a typical PROTAC synthesis workflow.

Caption: Modular assembly of a PROTAC using the title compound.

Safety and Handling

As a laboratory chemical, 4-Bromo-3-fluorophenylacetic acid must be handled with appropriate safety precautions. It is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Conclusion

4-Bromo-3-fluorophenylacetic acid is a valuable and strategically designed chemical building block for researchers in drug discovery and medicinal chemistry. Its dual halogenation provides both a stable fluorine substituent to modulate molecular properties and a reactive bromine handle for synthetic diversification. Its most prominent emerging application lies in the construction of PROTACs, a revolutionary therapeutic modality. While detailed public data on this specific compound requires further dissemination, its utility can be confidently inferred from its structure and the well-established chemistry of its functional groups. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks like 4-Bromo-3-fluorophenylacetic acid is set to grow, enabling the creation of the next generation of targeted medicines.

References

- Google Patents. Proteolysis targeting chimeric pharmaceutical. Google Patents.

- Google Patents. Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. Google Patents.

- Google Patents. PROTAC compounds targeting ER degradation and their applications. Google Patents.

-

PR.com. Sourcing 4-Bromo-3-fluorophenylacetic Acid: A Buyer's Guide to Quality and Price. PR.com. Available at: [Link].

- Google Patents. Process for the preparation of α-bromo-phenylacetic acids. Google Patents.

- Google Patents. Antibody protac conjugates. Google Patents.

- Google Patents. Novel PROTAC compound and application thereof in anti-cancer drugs. Google Patents.

-

ChemBK. 3'-BROMO-4'-FLUOROACETOPHENONE. ChemBK. Available at: [Link].

-

The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Available at: [Link].

-

Amerigo Scientific. (4-Bromo-3-fluorophenyl)acetic acid. Amerigo Scientific. Available at: [Link].

-

SpectraBase. (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link].

Sources

synthesis pathways for 4-Bromo-3-fluorophenylacetic acid

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluorophenylacetic Acid

Abstract

4-Bromo-3-fluorophenylacetic acid (CAS: 942282-40-8) is a pivotal building block in the landscape of modern medicinal and agrochemical research.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on a phenylacetic acid scaffold, renders it an invaluable intermediate for the synthesis of complex bioactive molecules, particularly in the development of novel anti-inflammatory and analgesic agents.[1][2] This guide provides an in-depth exploration of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform practical laboratory applications.

Strategic Overview of Synthesis Pathways

The synthesis of 4-Bromo-3-fluorophenylacetic acid can be approached from several distinct starting materials. The choice of pathway is often dictated by the availability of precursors, scalability requirements, safety constraints, and economic viability. This guide will focus on three robust and well-documented strategies:

-

The Cyanation Pathway: A classic and reliable route starting from the corresponding substituted toluene.

-

The Grignard Pathway: A powerful method for direct carbon-carbon bond formation via an organometallic intermediate.

-

The Benzaldehyde Pathway: A multi-step approach that leverages a common and versatile starting material.

The following sections will elaborate on the chemical logic and experimental execution of each of these routes.

Pathway I: The Cyanation Route from 4-Bromo-3-fluorotoluene

This pathway is arguably the most traditional approach, relying on a sequence of benzylic bromination, nucleophilic cyanide substitution, and subsequent hydrolysis. It is a well-understood sequence in organic synthesis, though it necessitates the handling of highly toxic cyanide reagents.

Mechanistic Rationale

The core of this strategy involves a three-step transformation. First, a free-radical bromination at the benzylic position of 4-bromo-3-fluorotoluene generates a reactive benzyl bromide. This intermediate is then susceptible to nucleophilic attack by a cyanide ion, forming the corresponding phenylacetonitrile. Finally, the nitrile moiety is hydrolyzed under either acidic or basic conditions to yield the target carboxylic acid.

Workflow Diagram

Caption: Workflow of the Cyanation Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorotoluene (1.0 eq.).

-

Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the free-radical reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(4-Bromo-3-fluorophenyl)acetonitrile [3][4][5]

-

Caution: This step involves highly toxic sodium cyanide. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

In a separate flask, dissolve sodium cyanide (NaCN) (1.2 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Slowly add the crude 4-bromo-3-fluorobenzyl bromide from the previous step to the cyanide solution at room temperature.

-

Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the benzyl bromide.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude 2-(4-bromo-3-fluorophenyl)acetonitrile.[3]

Step 3: Hydrolysis to 4-Bromo-3-fluorophenylacetic acid [6]

-

Combine the crude nitrile from Step 2 with an excess of a strong base solution (e.g., 6M NaOH) or a strong acid solution (e.g., 6M H₂SO₄).[6]

-

Heat the mixture to reflux for several hours. The hydrolysis progress can be monitored by the cessation of ammonia evolution (for basic hydrolysis) or by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, carefully acidify the cooled mixture with concentrated HCl until the pH is approximately 1-2. The carboxylic acid product should precipitate.

-

If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 4-Bromo-3-fluorophenylacetic acid.

Pathway II: The Grignard Pathway

This elegant pathway utilizes the formation of a Grignard reagent, a potent organometallic nucleophile, followed by carboxylation with carbon dioxide. This route avoids the use of toxic cyanides but demands strict anhydrous (moisture-free) conditions for success.[7]

Mechanistic Rationale

The synthesis begins with the formation of a Grignard reagent from a suitable benzyl halide, such as 4-bromo-3-fluorobenzyl bromide.[8] Magnesium metal inserts into the carbon-halogen bond, creating a highly nucleophilic carbon center.[9] This organometallic intermediate then attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), forming a magnesium carboxylate salt. A final acidic workup protonates this salt to liberate the desired phenylacetic acid.

Workflow Diagram

Caption: Workflow of the Grignard Pathway.

Detailed Experimental Protocol

Note: All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are essential.[7]

-

Place magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

-

Prepare a solution of 4-bromo-3-fluorobenzyl bromide (1.0 eq.) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. Gentle heating may be required.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

In a separate, larger flask, place an excess of crushed dry ice (solid CO₂).

-

Slowly pour the freshly prepared Grignard reagent solution onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Quench the reaction by slowly adding a dilute aqueous solution of HCl or H₂SO₄ until the mixture is acidic and all magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Pathway III: The Benzaldehyde Pathway

This route offers an alternative starting point, 4-bromo-3-fluorobenzaldehyde, which is commercially available. While it involves more steps than the Grignard route, it avoids the direct benzylic bromination of a toluene derivative, which can sometimes lead to side products.

Mechanistic Rationale

This pathway first reduces the aldehyde to a benzyl alcohol. The alcohol is then converted into a more reactive benzyl halide (bromide or chloride). From this point, the synthesis converges with the cyanation pathway: the benzyl halide is converted to the nitrile, which is then hydrolyzed to the final product.

Workflow Diagram

Caption: Workflow of the Benzaldehyde Pathway.

Detailed Experimental Protocol

Step 1: Reduction to (4-Bromo-3-fluorophenyl)methanol

-

Dissolve 4-bromo-3-fluorobenzaldehyde (1.0 eq.) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq.) in small portions.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water, followed by dilute HCl to neutralize the excess borohydride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield the benzyl alcohol.

Step 2: Conversion to 4-Bromo-3-fluorobenzyl bromide [8]

-

Dissolve the alcohol from Step 1 in a suitable anhydrous solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully pour the mixture onto ice water and extract with ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the benzyl bromide.

Steps 3 & 4: Cyanation and Hydrolysis

-

Follow the detailed procedures described in Pathway I, Step 2 and Step 3 .

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Cyanation Route | Pathway II: Grignard Pathway | Pathway III: Benzaldehyde Pathway |

| Starting Material | 4-Bromo-3-fluorotoluene | 4-Bromo-3-fluorobenzyl bromide | 4-Bromo-3-fluorobenzaldehyde |

| Number of Steps | 3 | 2 (from benzyl bromide) | 4 |

| Key Reagents | NBS, NaCN, Strong Acid/Base | Mg, CO₂ (dry ice), Acid | NaBH₄, PBr₃, NaCN, Strong Acid/Base |

| Advantages | • Well-established chemistry• High-yielding steps | • Avoids toxic cyanides• Direct C-C bond formation• Fewer steps from halide | • Avoids benzylic bromination• Starts from a versatile aldehyde |

| Disadvantages | • Use of highly toxic cyanide • Benzylic bromination can be unselective | • Requires strict anhydrous conditions• Potential for Wurtz coupling side reactions[10] | • Longer synthetic route• Also requires toxic cyanide |

| Primary Safety Concern | Acute toxicity of cyanide salts | Pyrophoric nature of finely divided Mg; exothermicity | Acute toxicity of cyanide salts |

Conclusion

The synthesis of 4-Bromo-3-fluorophenylacetic acid is a critical process for advancing pharmaceutical and chemical research. This guide has detailed three primary synthetic strategies, each with distinct advantages and operational considerations. The Cyanation Pathway is a robust, traditional method, but its reliance on highly toxic reagents necessitates stringent safety protocols. The Grignard Pathway offers a more modern and cyanide-free alternative, though it demands rigorous control over reaction conditions, particularly the exclusion of moisture. Finally, the Benzaldehyde Pathway provides flexibility by starting from a different precursor, but at the cost of a longer synthetic sequence.

The optimal choice of synthesis will ultimately depend on the specific context of the research or manufacturing environment, balancing factors of starting material availability, scale, equipment, and, most importantly, safety.

References

- CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. (URL not available)

- Sourcing 4-Bromo-3-fluorophenylacetic Acid: A Buyer's Guide to Quality and Price. (URL: )

- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl)

-

3'-BROMO-4'-FLUOROACETOPHENONE - ChemBK. (URL: [Link])

-

Willgerodt rearrangement - Wikipedia. (URL: [Link])

-

Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. (URL: [Link])

-

2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - NIH. (URL: [Link])

-

Willgerodt-Kindler Reaction - Organic Chemistry Portal. (URL: [Link])

-

An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company. (URL: [Link])

-

942282-40-8 4-Bromo-3-Fluorophenylacetic Acid 4-溴-3-氟苯乙酸 - Win-Win Chemical. (URL: [Link])

-

(PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. (URL: [Link])

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

-

Grignard Reagent, Reaction, Mechanism and Shortcut - YouTube. (URL: [Link])

- CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google P

- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google P

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google P

-

Synthesis of 4-amino-3-bromophenylacetic acid - PrepChem.com. (URL: [Link])

-

2-(4-Bromo-3-fluorophenyl)acetonitrile | C8H5BrFN | CID 11600953 - PubChem. (URL: [Link])

-

p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. (URL: [Link])

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (URL: [Link])

-

Solvent screening of benzyl bromide Grignard reaction | Download Table - ResearchGate. (URL: [Link])

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P

-

Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. (URL: [Link])

-

The Willgerodt and Kindler Reactions. 111. Studies Relating to the Reaction IMechanisrn~'~~~~ Amides from Acetylenes and Olefins - datapdf.com. (URL: [Link])

-

Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(4-Bromo-3-fluorophenyl)acetonitrile | C8H5BrFN | CID 11600953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-(4-bromo-3-fluorophenyl)acetonitrile, CasNo.499983-13-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 3-Bromo-4-fluorobenzyl bromide | 78239-71-1 [smolecule.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-3-fluorophenylacetic acid, with the CAS Number 942282-40-8, is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the field of organic synthesis, particularly in the design and development of novel therapeutic agents.[1][2] Its unique structural arrangement, featuring a bromine atom and a fluorine atom on the phenyl ring, provides a versatile scaffold for medicinal chemists to introduce specific functionalities and modulate the physicochemical properties of drug candidates. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of molecules, a well-established strategy in modern drug design.[3][4][5] The bromine atom, on the other hand, serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[6] This guide provides a comprehensive overview of the synthesis, properties, and key applications of 4-Bromo-3-fluorophenylacetic acid for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 4-Bromo-3-fluorophenylacetic acid is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 4-Bromo-3-fluorophenylacetic acid

| Property | Value | Reference(s) |

| CAS Number | 942282-40-8 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 111-113 °C | [8] |

| Purity | Typically ≥97% |

Spectroscopic Data Interpretation:

Spectroscopic analysis is critical for confirming the identity and purity of 4-Bromo-3-fluorophenylacetic acid. Below is a summary of expected spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For a related compound, 4-fluorophenylacetic acid, the methylene protons (CH₂) typically appear as a singlet, and the aromatic protons show characteristic splitting patterns due to fluorine-hydrogen coupling.[9][10] For 4-Bromo-3-fluorophenylacetic acid, the aromatic region would be more complex due to the presence of both bromine and fluorine substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with the latter showing splitting due to carbon-fluorine coupling.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is useful for identifying functional groups. Key expected absorptions for 4-Bromo-3-fluorophenylacetic acid include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-Br and C-F stretching vibrations. The NIST WebBook provides IR spectral data for the related compound 4-bromophenylacetic acid, which can serve as a reference.[11][12]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 4-Bromo-3-fluorophenylacetic acid would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine. The NIST WebBook also provides mass spectral data for 4-bromophenylacetic acid.[11]

Synthesis of 4-Bromo-3-fluorophenylacetic acid: A Practical Approach

While several synthetic routes to phenylacetic acids are known, a common and practical approach for 4-Bromo-3-fluorophenylacetic acid involves a multi-step synthesis starting from a readily available substituted toluene. The general strategy involves benzylic bromination, followed by cyanation and subsequent hydrolysis of the nitrile.

Figure 1: A general synthetic workflow for the preparation of 4-Bromo-3-fluorophenylacetic acid.

Experimental Protocol: A Step-by-Step Guide

The following is a representative, detailed protocol for the synthesis of 4-Bromo-3-fluorophenylacetic acid, adapted from procedures for similar compounds.[4][8][13]

Step 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide

-

To a solution of 4-bromo-3-fluorotoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[8]

-

Reflux the reaction mixture under inert atmosphere for several hours, monitoring the progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-bromo-3-fluorobenzyl bromide, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.

Step 2: Synthesis of 2-(4-Bromo-3-fluorophenyl)acetonitrile

-

Dissolve the crude 4-bromo-3-fluorobenzyl bromide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4]

-

Add sodium cyanide (NaCN) portion-wise to the solution at room temperature, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at room temperature overnight or until the starting material is consumed (monitored by TLC or GC).

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 2-(4-bromo-3-fluorophenyl)acetonitrile.[14][15]

Step 3: Synthesis of 4-Bromo-3-fluorophenylacetic acid

-

The crude 2-(4-bromo-3-fluorophenyl)acetonitrile can be hydrolyzed under either acidic or basic conditions.[13]

-

Acidic Hydrolysis: Reflux the nitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water for several hours.

-

Basic Hydrolysis: Reflux the nitrile in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

After the hydrolysis is complete (monitored by TLC), cool the reaction mixture.

-

If basic hydrolysis was performed, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to afford 4-Bromo-3-fluorophenylacetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Bromo-3-fluorophenylacetic acid lies in the reactivity of its functional groups: the carboxylic acid, the bromine atom, and the activated aromatic ring.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating the 4-bromo-3-fluorophenylacetyl group into larger molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the aromatic ring is a key feature that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkyne functionality.[6]

-

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, a common linkage in many pharmaceuticals.[16][17][18][19][20]

Figure 2: Key palladium-catalyzed cross-coupling reactions utilizing the bromine atom of 4-Bromo-3-fluorophenylacetic acid derivatives.

Application as a Building Block in PROTACs:

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[21][22][23] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. 4-Bromo-3-fluorophenylacetic acid is a valuable building block for the synthesis of PROTACs, where the 4-bromo-3-fluorophenylacetyl moiety can be part of the linker or a scaffold to which the other components are attached. The bromine atom allows for the facile introduction of the E3 ligase ligand or the target protein ligand via cross-coupling reactions.

Figure 3: A conceptual workflow illustrating the use of 4-Bromo-3-fluorophenylacetic acid in the synthesis of PROTACs.

Conclusion and Future Outlook

4-Bromo-3-fluorophenylacetic acid is a strategically important building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of a fluorine atom, a bromine atom, and a carboxylic acid functionality provides a versatile platform for the development of novel drug candidates, including PROTACs. The synthetic routes to this compound are accessible, and its reactivity is well-suited for a variety of modern synthetic transformations. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like 4-Bromo-3-fluorophenylacetic acid is expected to increase, making it a valuable tool in the arsenal of medicinal chemists.

References

- CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents. (n.d.).

-

Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Willgerodt rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

- Arndt-Eistert Reaction. (n.d.). In Name Reactions in Organic Synthesis.

-

Chem-Station Int. Ed. (2014, August 18). Arndt-Eistert Synthesis. Retrieved from [Link]

- Sourcing 4-Bromo-3-fluorophenylacetic Acid: A Buyer's Guide to Quality and Price. (2025, October 16).

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Mei, H., Han, J., Fustero, S., & Soloshonok, V. A. (2020). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 18(1), 13-33.

-

PrepChem.com. (n.d.). Synthesis of 4-fluorobenzyl bromide. Retrieved from [Link]

-

ResearchGate. (2013, June 24). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Arndt–Eistert reaction. Retrieved from [Link]

-

YouTube. (2016, March 25). Arndt Eistert Synthesis. Retrieved from [Link]

- J. Med. Chem. (2020). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Journal of Medicinal Chemistry.

-

Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020, April 23). National Institutes of Health. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). 2-(4-bromo-3-fluorophenyl)acetonitrile CAS NO.499983-13-0. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. Retrieved from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. (n.d.).

-

Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. (2024, March 5). PubMed. Retrieved from [Link]

-

Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). (n.d.). National Institutes of Health. Retrieved from [Link]

- EP0223620B1 - Process for the preparation of bromo-fluoro-acetic acid - Google Patents. (n.d.).

-

SpectraBase. (n.d.). (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromophenylacetic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 4. 3-Bromo-4-fluorobenzeneacetonitrile synthesis - chemicalbook [chemicalbook.com]